N,N'-Bis(2-bromo-4-methylphenyl)urea
Description
N,N'-Bis(2-bromo-4-methylphenyl)urea is a symmetrically substituted urea derivative featuring two 2-bromo-4-methylphenyl groups attached to the urea core. This compound is characterized by its bromine substituents at the ortho-position and methyl groups at the para-position on each aromatic ring.
Properties
CAS No. |
88312-99-6 |
|---|---|
Molecular Formula |
C15H14Br2N2O |
Molecular Weight |
398.09 g/mol |
IUPAC Name |
1,3-bis(2-bromo-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Br2N2O/c1-9-3-5-13(11(16)7-9)18-15(20)19-14-6-4-10(2)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
LGBXKSSLZHQYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-bromo-4-methylphenyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-bromo-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Amines or other reduced forms of the compound are typically formed.
Scientific Research Applications
N,N’-Bis(2-bromo-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-bromo-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the urea moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Features of Selected Urea Derivatives
Key Observations :
- Substituent Position : The ortho-bromo and para-methyl groups in N,N'-Bis(2-bromo-4-methylphenyl)urea likely result in greater steric hindrance compared to para-bromo analogs like N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea. This may reduce rotational freedom and alter crystal packing .
- Halogen Bonding : Bromine atoms in para-substituted analogs form short Br⋯Br contacts (3.444 Å), which stabilize crystal lattices . In the ortho-substituted compound, bromine’s spatial orientation might hinder such interactions.
- Electronic Effects : Nitro groups in N,N'-Bis-(4-nitrophenyl)urea () enhance electrophilicity, whereas bromine and methyl groups in the target compound balance electron-withdrawing and donating effects.
Spectroscopic and Reactivity Comparisons
Table 2: NMR Data for Selected Ureas
Key Observations :
- Ethyl Linkers : The ethyl groups in N,N'-Bis[2-(4-bromophenyl)ethyl]urea () produce distinct triplet (4.11 ppm) and multiplet (3.42–3.37 ppm) signals, absent in rigid aromatic analogs.
- Urea Core : All compounds show a carbonyl carbon signal near 157–158 ppm, typical for urea derivatives .
Functional and Application-Based Comparisons
- Agricultural Uses : Bromuron and metobromuron () are herbicides, leveraging urea’s hydrogen-bonding capacity to inhibit photosynthesis. The ortho-bromo substitution in the target compound may hinder biological activity due to steric effects.
- Pharmaceutical Potential: Pyridyl- and trifluoromethyl-substituted ureas () show enhanced bioactivity, suggesting that bromo-methyl derivatives could be explored for similar niches.
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